molecular formula C11H10O3 B2830876 5,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 95835-74-8

5,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2830876
CAS No.: 95835-74-8
M. Wt: 190.198
InChI Key: CLVJELFFCYDVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is a derivative of benzofuran, a heterocyclic compound that is ubiquitous in nature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with two methyl groups attached at the 5 and 6 positions and a carboxylic acid group attached at the 2 position .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 190.2 .

Scientific Research Applications

Supramolecular Interactions and Complex Formation

5,6-Dimethyl-1-benzofuran-2-carboxylic acid, while not directly studied, is structurally related to 1-benzofuran-2,3-dicarboxylic acid, which has shown significant potential in forming supramolecular complexes with various metal ions and organic cations. These interactions are facilitated by an intramolecular hydrogen bond between the carboxyl groups and the ability to form monoanionic species that coordinate readily to metal cations, acting as ligands. The aromaticity of the benzofuran residue plays a crucial role in directing crystal packing through pi-pi stacking interactions and hydrogen bonding, highlighting the compound's potential in designing metal-organic frameworks and supramolecular architectures (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

Derivatives of benzofuran-carboxylic acids, closely related to this compound, have been explored through molecular docking studies, DFT calculations, and biological activity assessments. These studies reveal the compounds' inhibitory effects against cancer and microbial diseases, showcasing their potential in medicinal chemistry. The theoretical parameters, including electronic and vibrational properties, have shown good consistency with experimental data, suggesting these compounds as promising candidates for further drug development and biological applications (Sagaama et al., 2020).

Photoremovable Protecting Groups

The concept of photoremovable protecting groups for carboxylic acids, such as the 2,5-dimethylphenacyl group, illustrates a potential application for this compound derivatives in synthetic chemistry. These groups can be cleaved off by direct photolysis, leading to the formation of carboxylic acids in almost quantitative yields. This method offers a valuable tool for controlled release in synthetic pathways, where the introduction and removal of protecting groups can be finely tuned by light (Klan, Zabadal, & Heger, 2000).

Safety and Hazards

The safety information for 5,6-Dimethyl-1-benzofuran-2-carboxylic acid indicates that it may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Benzofuran and its derivatives, including 5,6-Dimethyl-1-benzofuran-2-carboxylic acid, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are being studied for their potential as therapeutic agents in various fields of medicine . Future research will likely focus on developing new synthetic methods and exploring the full therapeutic potential of these compounds .

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJELFFCYDVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.